[4-(Isopropylsulfanyl)phenyl]acetic acid
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Overview
Description
[4-(Isopropylsulfanyl)phenyl]acetic acid: is a chemical compound belonging to the class of phenylacetic acids. It is characterized by the presence of an isopropylsulfanyl group attached to the phenyl ring, which is further connected to an acetic acid moiety. This compound appears as a white crystalline powder and is soluble in both water and organic solvents. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Isopropylsulfanyl)phenyl]acetic acid typically involves the introduction of the isopropylsulfanyl group to the phenylacetic acid structure. One common method involves the reaction of 4-bromophenylacetic acid with isopropyl mercaptan in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Isopropylsulfanyl)phenyl]acetic acid can undergo oxidation reactions, where the isopropylsulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can also undergo reduction reactions, particularly the reduction of the carboxylic acid group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the isopropylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenylacetic acids
Scientific Research Applications
Chemistry: In chemistry, [4-(Isopropylsulfanyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory and analgesic effects, making it a candidate for the development of new pharmaceuticals.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Isopropylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets. The isopropylsulfanyl group can modulate the activity of enzymes and proteins by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting the compound’s effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
Phenylacetic acid: Lacks the isopropylsulfanyl group, making it less versatile in chemical modifications.
4-Methylphenylacetic acid: Contains a methyl group instead of the isopropylsulfanyl group, resulting in different chemical reactivity and biological activity.
4-Chlorophenylacetic acid: Contains a chlorine atom, which imparts different electronic properties compared to the isopropylsulfanyl group.
Uniqueness: The presence of the isopropylsulfanyl group in [4-(Isopropylsulfanyl)phenyl]acetic acid imparts unique chemical and biological properties. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQYUIVFQJZMHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189364 |
Source
|
Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3583-60-6 |
Source
|
Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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